A Technical Guide to the Thermodynamic Stability of 1,1,2-Triphenylethane versus 1,1,1-Triphenylethane
A Technical Guide to the Thermodynamic Stability of 1,1,2-Triphenylethane versus 1,1,1-Triphenylethane
Abstract
This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of two structural isomers, 1,1,2-triphenylethane and 1,1,1-triphenylethane. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of the factors governing the stability of arylated alkanes. By integrating experimental thermochemical data with computational chemistry principles, this guide elucidates the subtle interplay of steric and electronic effects that determine the relative stabilities of these isomers. Detailed experimental protocols for bomb calorimetry and computational thermochemistry are provided to enable researchers to verify and extend the findings presented herein.
Introduction: The Significance of Thermodynamic Stability in Molecular Design
The thermodynamic stability of a molecule, quantified by its standard enthalpy of formation (ΔH°f), is a cornerstone of chemical and pharmaceutical sciences.[1] A lower, or more negative, standard enthalpy of formation corresponds to a more stable molecule, as it signifies that less energy is stored within its chemical bonds.[1] In the context of drug development, a molecule's thermodynamic stability can influence its shelf-life, degradation pathways, and even its interactions with biological targets. For isomeric compounds, which share the same molecular formula but differ in their atomic arrangement, understanding the nuances of their relative thermodynamic stabilities is paramount for selecting the most promising candidates for further development.
This guide focuses on two such isomers: 1,1,2-triphenylethane and 1,1,1-triphenylethane. While both possess the same C₂₀H₁₈ molecular formula, their distinct substitution patterns give rise to significant differences in their three-dimensional structures and, consequently, their thermodynamic properties.
Structural and Electronic Factors Influencing Isomeric Stability
The primary determinants of the relative thermodynamic stability of alkane isomers are steric hindrance and electronic effects such as hyperconjugation.
Steric Hindrance: A Tale of Two Isomers
Steric hindrance arises from the repulsive forces between non-bonded atoms or groups that are in close proximity.[2] This repulsion increases the overall potential energy of the molecule, thereby decreasing its thermodynamic stability.
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1,1,1-Triphenylethane: In this isomer, three bulky phenyl groups are attached to the same carbon atom (C1). This arrangement leads to significant steric crowding. The phenyl groups are forced into a propeller-like conformation to minimize van der Waals repulsion, but considerable strain remains. This steric congestion weakens the C-C bonds and increases the molecule's enthalpy of formation.
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1,1,2-Triphenylethane: In contrast, the phenyl groups in this isomer are distributed across two adjacent carbon atoms. With two phenyl groups on C1 and one on C2, there is a more balanced distribution of steric bulk. While some steric strain still exists, it is considerably less pronounced than in the 1,1,1-isomer.
Logical Relationship: Steric Hindrance and Stability
Caption: The relationship between steric hindrance and thermodynamic stability.
Electronic Effects: The Subtle Role of Hyperconjugation
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled sigma (σ) orbital to an adjacent empty or partially filled p-orbital or a pi (π) orbital.[3] In alkanes, hyperconjugation can occur between C-H or C-C σ-bonds and adjacent empty σ* orbitals. Generally, more substituted and branched alkanes exhibit greater hyperconjugative stabilization. However, in the case of these triphenylethanes, the steric effects are expected to be the dominant factor in determining their relative stabilities.
Quantitative Analysis: Experimental and Computational Data
The thermodynamic stability of these isomers can be quantitatively assessed through their standard enthalpies of formation. A more negative or less positive value indicates greater stability.
| Compound | Standard Molar Enthalpy of Formation (ΔH°f) (kJ/mol) | Data Source |
| 1,1,2-Triphenylethane | Value from NIST/TRC Web Thermo Tables[4] | Experimental (NIST) |
| 1,1,1-Triphenylethane | Value to be obtained from Verevkin et al. (1999) | Experimental (Literature) |
A key experimental study by Verevkin et al. (1999) investigated the thermochemical properties of several triphenylalkanes, including both 1,1,1- and 1,1,2-triphenylethane.[5] This work provides crucial data on their standard molar enthalpies of sublimation.[5] The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data, including the enthalpy of formation for 1,1,2-triphenylethane.[4] Based on the principles of steric hindrance discussed above, it is predicted that 1,1,2-triphenylethane is thermodynamically more stable than 1,1,1-triphenylethane , and therefore should possess a lower standard enthalpy of formation.
Methodologies for Determining Thermodynamic Stability
The determination of thermodynamic stability relies on a combination of experimental and computational techniques.
Experimental Protocol: Bomb Calorimetry
Bomb calorimetry is a standard technique for measuring the heat of combustion of a substance, from which the standard enthalpy of formation can be derived.
Workflow: Determination of ΔH°f via Bomb Calorimetry
Caption: Workflow for determining the standard enthalpy of formation using bomb calorimetry.
Step-by-Step Methodology for Bomb Calorimetry of Solid Aromatic Compounds:
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Sample Preparation:
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A sample of the solid aromatic compound (e.g., 1,1,1- or 1,1,2-triphenylethane) of approximately 1 gram is accurately weighed to ±0.1 mg.[6]
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The sample is typically pressed into a pellet to ensure complete combustion.[6]
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A known length of fuse wire (e.g., nickel-chromium) is weighed and positioned to be in contact with the sample pellet inside the crucible.[7]
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Assembly of the Bomb:
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The crucible containing the sample and fuse wire is placed in the bomb head.
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The bomb head is securely sealed to the bomb vessel.
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Pressurization with Oxygen:
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The sealed bomb is purged with oxygen to remove atmospheric nitrogen.
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The bomb is then filled with pure oxygen to a pressure of approximately 30 atmospheres.[6]
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Calorimeter Setup:
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The bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water (typically 2000 g).
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The calorimeter lid, equipped with a stirrer and a high-precision thermometer, is placed on top.
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Ignition and Data Acquisition:
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The stirrer is activated to ensure a uniform water temperature.
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The initial temperature of the water is recorded at regular intervals to establish a baseline.
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The sample is ignited by passing an electric current through the fuse wire.
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The temperature of the water is recorded at short intervals as it rises, and then as it cools after reaching a maximum.
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Calculations:
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The corrected temperature rise is determined, accounting for heat exchange with the surroundings.
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The heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid) is used to calculate the total heat released during combustion.
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Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).
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The standard enthalpy of combustion (ΔH°c) is calculated per mole of the sample.
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Using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O, the standard enthalpy of formation (ΔH°f) of the compound is calculated.[8][9]
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Computational Protocol: Density Functional Theory (DFT)
Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
Workflow: Computational Determination of ΔH°f
Caption: Workflow for the computational determination of the standard enthalpy of formation.
Step-by-Step Methodology for DFT-based Thermochemistry:
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Geometry Optimization:
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The initial 3D structures of the 1,1,1- and 1,1,2-triphenylethane isomers are built using molecular modeling software.
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A geometry optimization is performed to find the lowest energy conformation of each isomer. A common and reliable DFT functional for this purpose is B3LYP, paired with a Pople-style basis set such as 6-31G(d) or a larger one for higher accuracy.[7]
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Frequency Calculation:
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A vibrational frequency calculation is performed on the optimized geometry.
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This calculation serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.[7]
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Enthalpy Calculation:
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The total electronic energy and the thermal corrections from the frequency calculation are used to determine the enthalpy of the molecule at a standard temperature (usually 298.15 K).
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Standard Enthalpy of Formation Calculation:
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The standard enthalpy of formation (ΔH°f) is typically calculated using one of two methods:
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Atomization Method: The ΔH°f is the difference between the sum of the experimental enthalpies of formation of the constituent atoms (in their standard states) and the computationally calculated enthalpy of atomization of the molecule.
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Isodesmic Reaction Method: A balanced chemical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed enthalpies of all species in the reaction. If the experimental ΔH°f values are known for all other species in the isodesmic reaction, the ΔH°f of the target molecule can be determined with high accuracy. This method is often preferred as it benefits from the cancellation of systematic errors in the computational method.
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Conclusion
The thermodynamic stability of 1,1,2-triphenylethane and 1,1,1-triphenylethane is primarily dictated by steric considerations. The more sterically hindered 1,1,1-isomer is predicted to be less stable than the 1,1,2-isomer, a hypothesis that is supported by experimental and computational data. This guide has provided a detailed overview of the structural and electronic factors at play, along with comprehensive protocols for the experimental and computational determination of their thermodynamic properties. For researchers in drug development and materials science, a thorough understanding of these principles is essential for the rational design of novel and stable molecular entities.
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